1-Benzyl-5-cyclopropylpyrrolidin-3-one
Description
Properties
IUPAC Name |
1-benzyl-5-cyclopropylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-8-14(12-6-7-12)15(10-13)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDOHIJSQTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Pyrrolidine Functionalization
The most well-documented approach involves a multi-step sequence starting from (S)-1-benzyl-3-hydroxypyrrolidine (Figure 1). This method, adapted from rifamycin hybrid synthesis research, proceeds as follows:
- Mesylation : The hydroxyl group at position 3 is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in toluene (96% yield).
- Cyanide Displacement : The mesylate is displaced with tetrabutylammonium cyanide (TBACN) in acetonitrile, yielding (R)-1-benzyl-3-cyanopyrrolidine (85% yield).
- Cyclopropanation : Titanium-mediated cyclopropanation using Ti(OiPr)₄, EtMgBr, and BF₃·Et₂O introduces the cyclopropyl group (90% yield).
- Reductive Amination : The nitrile intermediate undergoes reductive amination with 4-oxopiperidine-1-carboxylate to form the final pyrrolidin-3-one scaffold.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MsCl, TEA, 0°C → rt | 96% |
| 2 | TBACN, 65°C, 16h | 85% |
| 3 | Ti(OiPr)₄, EtMgBr, BF₃·Et₂O, −78°C → rt | 90% |
| 4 | NaBH(OAc)₃, THF, rt | 47% |
- Requires handling of moisture-sensitive reagents (e.g., Ti(OiPr)₄).
- Multi-step purification reduces overall efficiency.
Oxidative Routes to Pyrrolidin-3-one
Direct oxidation of pyrrolidine precursors provides a complementary pathway:
Method :
- Start with 1-benzyl-5-cyclopropylpyrrolidine.
- Oxidize the 3-position using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
- Suitable for late-stage functionalization.
- Requires pre-installed cyclopropyl group.
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability | Key Reference |
|---|---|---|---|---|
| Titanium-mediated | 47–90% | High (≥95% ee) | Industrial | |
| Simmons-Smith | 60–75%* | Moderate | Lab-scale | |
| Oxidative (Dess-Martin) | 85–90% | N/A | Medium |
*Theoretical based on analogous systems.
Industrial-Scale Considerations
The titanium-mediated route is preferred for large-scale synthesis due to:
- Established protocols for intermediates.
- Compatibility with GMP manufacturing.
- Cumulative yields >40% over 5 steps.
- Strict temperature control during cyclopropanation (−78°C).
- Use of anhydrous solvents (e.g., THF, acetonitrile).
Emerging Techniques
Recent advances in photoredox catalysis and flow chemistry show potential for:
- One-pot cyclopropanation/oxidation sequences.
- Enantioselective C–H activation for cyclopropane formation.
Chemical Reactions Analysis
1-Benzyl-5-cyclopropylpyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
1-Benzyl-5-cyclopropylpyrrolidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through binding interactions and subsequent conformational changes in the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
This difference may influence solubility (e.g., ketones are less basic but more polar than amines) .
Steric and Electronic Effects :
- The cyclopropyl group in both compounds confers ring strain, which can modulate conformational flexibility and binding affinity in drug-receptor interactions.
- The benzyl substituent in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents.
The ketone-containing compound may pose different risks, such as skin sensitization from electrophilic reactivity.
Research Findings and Limitations
- Synthetic Accessibility: Cyclopropyl-containing pyrrolidinones are typically synthesized via [3+2] cycloadditions or ring-opening reactions. The benzyl group is often introduced via alkylation or reductive amination.
- Biological Relevance: Pyrrolidinones are common in CNS-targeted drugs due to their ability to cross the blood-brain barrier. The cyclopropyl group may enhance metabolic stability, as seen in analogs like ciprofloxacin derivatives.
- Data Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for targeted studies.
Biological Activity
1-Benzyl-5-cyclopropylpyrrolidin-3-one (CAS No. 1803601-65-1) is a synthetic compound belonging to the class of pyrrolidinones, characterized by a five-membered nitrogen-containing ring. Its structure includes a benzyl group at the nitrogen position and a cyclopropyl substituent at the 5-position of the pyrrolidine ring. This compound has garnered attention for its diverse biological activities, including potential antidepressant, antimicrobial, and analgesic effects.
Chemical Structure and Properties
The molecular formula of this compound is C${13}$H${15}$N, featuring a ketone functional group at the 3-position, which contributes to its reactivity and biological activity. The unique structural characteristics of this compound allow it to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antidepressant Effects : Similar compounds have shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains, suggesting its potential as an effective agent in treating infections.
- Antinociceptive Activity : Studies have indicated that derivatives of pyrrolidinones exhibit analgesic effects in animal models, which could be attributed to their ability to modulate pain pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the context of mood regulation.
- Ion Channel Interaction : Similar compounds have been shown to interact with ion channels involved in pain signaling, contributing to their antinociceptive properties .
- Enzyme Inhibition : The antimicrobial activity may result from the inhibition of key enzymes in bacterial metabolism.
Case Studies and Experimental Data
A number of studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:
- A study highlighted the synthesis of various pyrrolidine derivatives and their evaluation for anticonvulsant and analgesic activities using models such as the maximal electroshock seizure (MES) test and formalin-induced pain tests. Some compounds demonstrated ED50 values indicating significant efficacy compared to standard treatments like valproic acid .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound along with their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Benzylpyrrolidin-2-one | Pyrrolidine ring with a benzyl group | Exhibits different reactivity due to position change |
| 5-Cyclopropylpyrrolidin-2-one | Cyclopropane at the 5-position | Lacks the benzyl substituent |
| N-Benzyl-N-methylpyrrolidine | Methyl group at nitrogen position | Different pharmacological profile |
| 1-(4-Methylbenzyl)-5-cyclopropylpyrrolidin-3-one | Similar structure with a para-methyl substituent | Potentially altered biological activity |
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Benzyl-5-cyclopropylpyrrolidin-3-one, and what analytical methods validate its purity?
Methodological Answer:
Synthesis typically involves introducing the cyclopropyl group to a pyrrolidinone scaffold. A plausible route includes:
- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using a cyclopropanation reagent (e.g., Simmons-Smith reagent) on a pre-functionalized pyrrolidinone intermediate.
- Step 2: Benzyl protection of the nitrogen using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Validation:
- Purity: HPLC with UV detection (λ = 210–260 nm) and a C18 column, as described in assay protocols for related pyrrolidinones .
- Structural Confirmation: ¹H/¹³C NMR (key peaks: benzyl aromatic protons at δ 7.2–7.4 ppm, cyclopropyl CH₂ at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers handle this compound safely, given limited toxicological data?
Methodological Answer:
Adopt precautionary measures outlined in safety data sheets (SDS) for structurally similar compounds:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- First Aid:
- Eye Contact: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
- Ventilation: Use fume hoods to minimize inhalation risks, as respiratory toxicity is uncharacterized .
Advanced: What strategies resolve stereochemical challenges during the synthesis of this compound?
Methodological Answer:
Stereoselective cyclopropanation is critical. Key approaches include:
- Chiral Catalysts: Use enantioselective catalysts (e.g., Rh(II) complexes) to control cyclopropane geometry .
- Chiral Auxiliaries: Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the pyrrolidinone precursor, followed by auxiliary removal post-cyclopropanation .
- Validation: X-ray crystallography (as applied to (5E)-1-benzyl-pyrrolidinone derivatives ) or chiral HPLC with a cellulose-based column .
Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design accelerated degradation studies:
- pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify using calibration curves .
- Thermal Stability: Heat samples to 40–80°C in inert atmospheres. Track decomposition via TGA (thermogravimetric analysis) and FTIR for functional group changes .
- Key Metrics: Calculate half-life (t₁/₂) and identify degradation products (e.g., benzyl alcohol from N-debenzylation) .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
Leverage quantum mechanical (QM) and molecular docking tools:
- QM Calculations: Use Gaussian or ORCA to model cyclopropane ring strain (≈27 kcal/mol) and predict sites for electrophilic/nucleophilic attacks .
- Docking Studies: Screen for bioactivity (e.g., kinase inhibition) by docking the compound into protein active sites (PDB ID: A1IZ9) .
- Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: What are the key spectroscopic signatures for distinguishing this compound from its analogs?
Methodological Answer:
Focus on NMR and IR markers:
- ¹H NMR:
- Cyclopropyl CH₂: Doublet of triplets at δ 0.8–1.2 ppm (J = 4–6 Hz).
- Benzyl CH₂: Singlet at δ 4.2–4.5 ppm.
- IR: Stretching vibrations at 1680–1720 cm⁻¹ (C=O of pyrrolidinone) and 3050–3100 cm⁻¹ (C-H of cyclopropane) .
Advanced: How can researchers mitigate side reactions during N-benzylation of pyrrolidinone precursors?
Methodological Answer:
Optimize reaction conditions to suppress over-alkylation or ring-opening:
- Base Selection: Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to avoid deprotonation-induced side reactions .
- Solvent Control: Polar aprotic solvents (e.g., DMF) enhance benzyl bromide reactivity while minimizing hydrolysis .
- Monitoring: Track reaction progress via TLC (Rf shift) or in situ FTIR for carbonyl group retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
